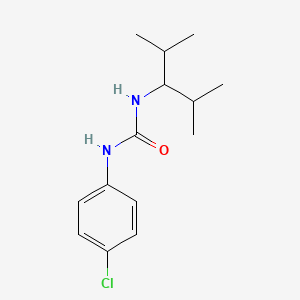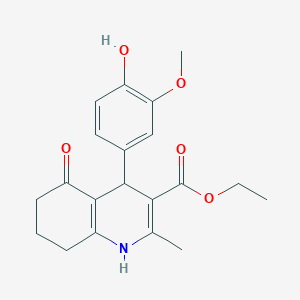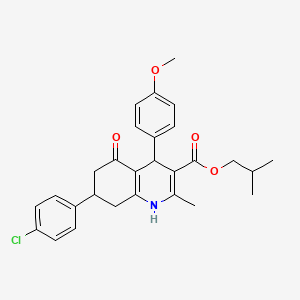![molecular formula C22H26N2O4S B5216640 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate](/img/structure/B5216640.png)
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate is a chemical compound that is commonly used in scientific research. This compound is a derivative of methionine and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate involves the formation of a covalent bond between two amino acids in a protein. This cross-linking occurs between the amino group of lysine or the N-terminus of a protein and the carboxyl group of aspartic acid or glutamic acid. This covalent bond stabilizes the protein-protein interaction and allows for the identification of protein-protein interactions.
Biochemical and Physiological Effects
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, a protein complex that is responsible for the degradation of proteins. This inhibition of the proteasome can lead to the accumulation of misfolded or damaged proteins, which can result in cell death. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate in lab experiments is its specificity for lysine and aspartic acid or glutamic acid residues. This specificity allows for the identification of protein-protein interactions with high accuracy. However, one of the limitations of using this compound is its potential toxicity to cells. The cross-linking of proteins can lead to the formation of protein aggregates, which can be toxic to cells.
Direcciones Futuras
There are several future directions for the use of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate in scientific research. One direction is the development of new cross-linking reagents with improved specificity and reduced toxicity. Another direction is the use of this compound to study protein-protein interactions in vivo, rather than just in vitro. Additionally, this compound could be used to study the conformational changes in proteins that occur during disease progression, such as in Alzheimer's disease.
Métodos De Síntesis
The synthesis of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate involves the reaction of N-benzoylmethionine with 1-phenylethylamine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in anhydrous dimethylformamide (DMF) at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate.
Aplicaciones Científicas De Investigación
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate is commonly used in scientific research as a tool to study protein-protein interactions. It is used as a cross-linker to covalently link two proteins together, allowing for the identification of protein-protein interactions. This compound has also been used to study the conformational changes in proteins and to determine the binding sites of ligands.
Propiedades
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-benzamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16(17-9-5-3-6-10-17)23-20(25)15-28-22(27)19(13-14-29-2)24-21(26)18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNNZYDTDDLTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(1-phenylethylamino)ethyl] 2-benzamido-4-methylsulfanylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)

![N-benzyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216577.png)



![[1-(3-thienylmethyl)-2-piperidinyl]methanol](/img/structure/B5216588.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5216602.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B5216608.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B5216627.png)
![N-(1-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5216635.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)
